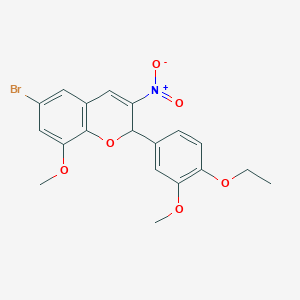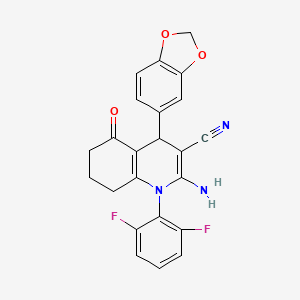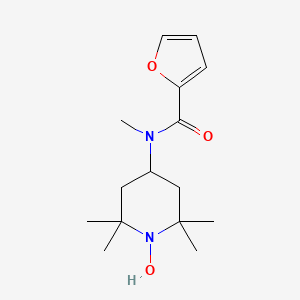![molecular formula C27H24ClNO3 B11509120 12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11509120.png)
12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(6-Chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one: is a complex organic compound characterized by its unique structure, which includes a chlorinated benzodioxin ring and a hexahydro-azatetra-phenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the chlorination of a benzodioxin precursor under controlled conditions to introduce the chlorine atom at the desired position.
Construction of the Hexahydro-azatetra-phenone Core: This step involves the cyclization of appropriate precursors in the presence of catalysts and under specific temperature and pressure conditions to form the hexahydro-azatetra-phenone core.
Coupling Reactions: The final step involves coupling the chlorinated benzodioxin ring with the hexahydro-azatetra-phenone core using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group in the hexahydro-azatetra-phenone core, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atom in the benzodioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidized Derivatives: Various quinones and hydroquinones.
Reduced Derivatives: Alcohols and diols.
Substituted Derivatives: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The presence of the benzodioxin ring and the azatetra-phenone core makes it a candidate for interacting with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one involves its interaction with specific molecular targets. The benzodioxin ring and the azatetra-phenone core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-nitro-1H-imidazole
- 4-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)butanoic acid
- (6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The uniqueness of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one lies in its specific combination of structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C27H24ClNO3 |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C27H24ClNO3/c1-27(2)11-21-25(22(30)12-27)24(19-10-17(28)9-16-13-31-14-32-26(16)19)23-18-6-4-3-5-15(18)7-8-20(23)29-21/h3-10,24,29H,11-14H2,1-2H3 |
Clave InChI |
ABUMMQZPAAXTEC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC(=CC6=C5OCOC6)Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-(3-chloro-4-methoxyphenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11509038.png)

![1-({[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B11509068.png)
![5-Chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B11509070.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11509078.png)
![8-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11509083.png)
![N-(Adamantan-1-ylmethyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide](/img/structure/B11509084.png)

![N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11509091.png)
![dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11509092.png)
![2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol](/img/structure/B11509096.png)
![N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-2-{4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl}acetamide](/img/structure/B11509104.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B11509116.png)
